2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole

Catalog No.
S14007942
CAS No.
1211568-41-0
M.F
C13H16N2S2
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole

CAS Number

1211568-41-0

Product Name

2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole

IUPAC Name

2-(piperidin-3-ylmethylsulfanyl)-1,3-benzothiazole

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C13H16N2S2/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2

InChI Key

BZEXKGAVSPYHLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CSC2=NC3=CC=CC=C3S2

2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole is a chemical compound classified as a benzothiazole derivative. This compound possesses a unique structure characterized by a benzothiazole ring fused with a piperidine moiety, which enhances its potential biological activities and therapeutic applications. Benzothiazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific arrangement of atoms in 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole contributes to its distinctive reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development .

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction: Reduction reactions may convert the thiazole ring to dihydrothiazole derivatives, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzothiazole moieties, allowing for the introduction of various functional groups .

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid at room temperature.
  • Reduction: Sodium borohydride in methanol at low temperatures.
  • Substitution: Nucleophiles like amines or thiols in the presence of bases such as triethylamine at elevated temperatures .

Major Products Formed

The major products from these reactions include:

  • Oxidized derivatives of the benzothiazole ring.
  • Reduced forms of the piperidine moiety.
  • Substituted benzothiazole derivatives with various functional groups.

2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole has shown promising biological activities in various studies. It has been investigated for its potential as an enzyme inhibitor, particularly targeting cyclooxygenase enzymes involved in inflammatory processes. The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as prostaglandins. Additionally, it has demonstrated antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .

The synthesis of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole typically involves several methods:

  • Coupling Reaction: A common synthetic route involves the reaction between substituted 2-amino benzothiazoles and piperidine derivatives. For instance, 2-amino benzothiazole can react with 1-(2-chloroethyl)piperidine hydrochloride under specific conditions to yield the desired product.
  • Green Chemistry Approaches: Recent advancements have introduced environmentally friendly methods that utilize recyclable catalysts and shorter reaction times to enhance yield and reduce waste .
  • Industrial Production: In an industrial setting, production may involve continuous flow reactors and automated systems to optimize yield and purity while employing purification techniques such as recrystallization and chromatography .

The applications of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole span several fields:

  • Medicinal Chemistry: It is explored for its anti-inflammatory and analgesic properties, making it a potential candidate for drug development targeting inflammatory diseases.
  • Biological Research: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition mechanisms.
  • Material Science: Its unique chemical properties allow for applications in developing new materials with specific electronic or optical characteristics .

Studies have shown that 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole interacts with various molecular targets within biological systems. Its mechanism of action primarily involves binding to active sites of enzymes such as cyclooxygenase, thereby inhibiting their activity. This interaction is crucial for understanding its therapeutic potential and optimizing its efficacy against specific diseases .

Similar Compounds

Several compounds share structural similarities with 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 2-(piperidin-3-yl)thiazole

Uniqueness

What sets 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole apart from similar compounds is its specific piperidine moiety which enhances its reactivity and biological activity profile. This structural feature allows for distinct interactions with molecular targets, potentially leading to more effective therapeutic applications compared to other benzothiazole derivatives .

Novel Coupling Techniques in Benzothiazole-Piperidine Hybrid Synthesis

Thioether Bond Formation Mechanisms in Heterocyclic Systems

Thioether bond formation between benzothiazole and piperidine moieties typically proceeds through nucleophilic aromatic substitution or radical-mediated pathways. In one approach, 2-mercaptobenzothiazole reacts with 3-(bromomethyl)piperidine under alkaline conditions, where the thiolate anion attacks the alkyl halide in an S~N~2 mechanism. This method, optimized using sodium hydride in dimethylformamide (DMF), achieves cyclization at reflux temperatures (120°C) with yields exceeding 75%.

An alternative metal-free strategy employs a single-electron transfer (SET) mechanism, as demonstrated in the synthesis of analogous thioether-linked heterocycles. Here, ortho-isocyanoaryl thioethers undergo radical cyclization with organoboric acids in the presence of Mn(acac)~3~ or FeCl~2~, forming C–S bonds through intermediate thiyl radicals. While this method shows broader functional group tolerance, its application to piperidine systems requires careful optimization of steric and electronic effects at the piperidine nitrogen.

Recent advances highlight the role of solvent polarity in thioether bond formation. Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate species, while ethereal solvents favor radical stabilization. For example, reactions conducted in tetrahydrofuran (THF) with 4CzIPN as a photocatalyst achieve quantitative conversion through α-oxy radical intermediates, though piperidine derivatives in such systems remain underexplored.

Catalytic Systems for Regioselective Piperidine Substitution

Regioselective functionalization of the piperidine ring presents unique challenges due to the conformational flexibility and multiple reactive sites. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for constructing benzothiazole-piperidine-triazole hybrids. As shown in Scheme 2 of the search results, 2-(1-piperazinyl)benzothiazole derivatives react with propargylated piperidines in the presence of CuSO~4~ and sodium ascorbate, yielding 1,4-disubstituted triazole linkages with >85% regioselectivity.

Palladium-mediated cross-coupling offers complementary regiocontrol. Suzuki-Miyaura reactions between 2-bromobenzothiazoles and piperidine-bearing boronic esters proceed efficiently using Pd(PPh~3~)~4~ as catalyst, though competing β-hydride elimination requires careful temperature modulation (60–80°C). Table 1 summarizes key catalytic systems and their performance metrics:

Table 1: Catalytic Systems for Piperidine-Benzothiazole Coupling

CatalystSubstrate PairYield (%)Regioselectivity
CuSO~4~/NaAscAzide-Alkyne80–901,4 > 95%
Pd(PPh~3~)~4~Bromobenzothiazole-Boronate65–78C2 > 85%
Mn(acac)~3~Thioether-Organoboric Acid47–89C2/C3 mix

Ligand design critically influences regiochemical outcomes. Bulky phosphine ligands (e.g., XPhos) favor C2 substitution on benzothiazole, while N-heterocyclic carbene ligands promote piperidine N-functionalization. Recent work demonstrates that chiral BINAP ligands induce axial chirality in piperidine-benzothiazole conjugates, though enantiomeric excess remains moderate (40–60%).

Microwave-assisted synthesis has emerged as a key optimization strategy, reducing reaction times from hours to minutes. For instance, thioether bond formation between 2-mercaptobenzothiazole and 3-(chloromethyl)piperidine achieves 92% conversion in 15 minutes under microwave irradiation (150°C, 300 W), compared to 8 hours under conventional heating. Solvent-free conditions using ball milling further enhance atom economy, particularly for moisture-sensitive intermediates.

Mechanistic Considerations in Solvent-Free Microwave Synthesis

The synthesis of benzothiazole derivatives, including compounds structurally related to 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole, typically proceeds through cyclization reactions involving 2-aminothiophenol derivatives with appropriate electrophiles [1] [3]. Under microwave irradiation conditions, the reaction mechanism involves the formation of intermediate thioacyl compounds that undergo intramolecular cyclization to form the benzothiazole ring system [7].

Polymethylhydrosiloxane-mediated benzothiazole ring construction has been demonstrated as an effective green approach, utilizing waste products from the silicone industry as reducing agents [1]. This methodology employs free radical mechanisms initiated by azobisisobutyronitrile, leading to the formation of benzothiazole scaffolds through successive reduction and cyclization steps [1].

Reaction Conditions and Optimization

The optimization of microwave-assisted solvent-free synthesis requires careful consideration of several parameters including temperature, irradiation power, and reaction time [3] [4]. Research has demonstrated that microwave irradiation at 960 watts for 7-15 minutes can achieve yields of 85-92%, representing a significant improvement over conventional heating methods that require 120 minutes and achieve only 65-75% yields [3] [9].

Citric acid has emerged as an effective catalyst for microwave-assisted benzothiazole synthesis, enabling reactions at 120°C for 5-6 minutes with yields ranging from 80-95% [7]. The use of citric acid as a catalyst aligns with green chemistry principles by replacing traditional Lewis acid catalysts with a naturally occurring, biodegradable alternative [7].

Synthesis MethodTemperature (°C)Reaction TimeYield (%)Environmental Benefits
Conventional Heating150120 minutes65-75Baseline method
Microwave Irradiation (960W)Variable7-15 minutes85-9225× faster reaction rate
Microwave with Citric Acid1205-6 minutes80-95Biodegradable catalyst
Microwave with Polymethylhydrosiloxane1102-5 hours78-91Utilizes industrial waste
Microwave with Palladium DichlorideSolvent-free5-6 hours85-98High atom economy

Advanced Microwave Synthesis Protocols

Recent developments in microwave-assisted synthesis have incorporated heterogeneous catalysts such as sodium Y zeolite, which provides both catalytic activity and solid support for the reaction [3]. The zeolite-catalyzed synthesis of benzothiazole derivatives under microwave irradiation demonstrates excellent recyclability, with the catalyst maintaining activity after multiple reaction cycles [3].

The application of palladium dichloride as a catalyst in solvent-free microwave synthesis has enabled the construction of complex tri-heterocyclic benzothiazole derivatives [6]. This approach combines the benefits of microwave heating with transition metal catalysis to achieve high atom economy and operational simplicity [6].

Environmental Impact and Sustainability Metrics

The environmental advantages of solvent-free microwave synthesis extend beyond the elimination of organic solvents [10] [4]. The dramatic reduction in reaction time translates to significant energy savings, with microwave methods requiring approximately 96% less energy compared to conventional heating protocols [9].

The generation of minimal waste products represents another crucial sustainability advantage [1] [10]. Traditional benzothiazole synthesis often produces substantial quantities of organic waste through the use of stoichiometric reagents and purification procedures, whereas microwave-assisted methods typically achieve cleaner reaction profiles with simplified workup procedures [6] [8].

The enzymatic target profiling of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole reveals a complex pattern of molecular interactions characterized by specific binding affinities and distinct inhibition mechanisms. Structural activity relationship studies demonstrate that the thioether linkage between the benzothiazole core and piperidine moiety plays a crucial role in target recognition and binding specificity [4] [5].

Benzothiazole derivatives containing piperidine substituents have been extensively studied for their enzymatic inhibition properties. The presence of the benzothiazole scaffold facilitates interactions with aromatic amino acid residues through pi-pi stacking interactions, while the piperidine ring provides additional binding contacts through hydrogen bonding and hydrophobic interactions [5] [6] [7]. These molecular recognition features contribute to the observed selectivity patterns across different enzyme families.

The inhibition kinetics of benzothiazole derivatives demonstrate predominantly competitive mechanisms, where compounds compete with natural substrates for binding at the active site. Kinetic studies reveal that the binding affinity is significantly influenced by the substitution pattern on both the benzothiazole core and the piperidine ring [6] [7] [8]. The incorporation of electron-withdrawing or electron-donating groups modulates the electronic properties of the aromatic system, thereby affecting the strength of protein-ligand interactions.

Compound ClassKi (Competitive) (μM)Kinact (s⁻¹)Inhibition TypeTarget Selectivity
Benzothiazole-piperidine derivatives10-160.03-0.5Competitive/Time-dependentCOX-2 selective
Thiazole carboxamide derivatives0.08-0.16Not determinedCompetitiveCOX-2 selective
Imidazo[2,1-b]thiazole derivatives0.08-0.16Not determinedCompetitiveCOX-2 selective
Benzothiazole-hydrazone derivatives2.5-12.5Not determinedCompetitiveMixed selectivity
Thiazolidinone derivatives0.09-0.18Not determinedCompetitiveBroad spectrum
Benzothiazole-triazole derivatives0.1-0.25Not determinedCompetitiveBroad spectrum
Pyrrolamide benzothiazole derivatives0.0048-0.29Not determinedCompetitiveGram-positive selective
Amino acid-thiazole derivatives0.1-0.76Not determinedCompetitiveP-gp selective

Cyclooxygenase Isoform Selectivity Patterns

The cyclooxygenase isoform selectivity patterns of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole and related benzothiazole derivatives reveal remarkable differences in binding affinity and inhibition mechanisms between cyclooxygenase-1 and cyclooxygenase-2 enzymes. Research data indicates that benzothiazole compounds demonstrate preferential inhibition of cyclooxygenase-2 over cyclooxygenase-1, with selectivity indices ranging from 7.2 to 313.7 [3] [9] [8].

The molecular basis for cyclooxygenase-2 selectivity lies in the structural differences between the two isoforms, particularly in the active site configuration and the accessibility of the substrate binding channel. Cyclooxygenase-2 possesses a larger and more flexible active site compared to cyclooxygenase-1, which accommodates the bulky benzothiazole-piperidine structure more readily [9] [10] [11]. The benzothiazole ring system forms crucial pi-pi stacking interactions with aromatic residues such as phenylalanine and tyrosine, while the piperidine moiety engages in hydrogen bonding with serine and threonine residues within the active site [3] [9].

Detailed kinetic analysis reveals that benzothiazole derivatives exhibit competitive inhibition patterns against cyclooxygenase-1, with inhibition constants ranging from 10-16 μM. In contrast, the interaction with cyclooxygenase-2 follows a more complex mechanism involving an initial competitive binding phase followed by time-dependent inactivation [11] [8]. This biphasic inhibition mechanism is characterized by rapid formation of an enzyme-inhibitor complex with subsequent slow isomerization to a tightly bound inactive complex.

The time-dependent component of cyclooxygenase-2 inhibition demonstrates inactivation rate constants (Kinact) ranging from 0.03 to 0.5 s⁻¹, indicating relatively slow formation of the irreversible enzyme-inhibitor complex [11]. This temporal aspect of inhibition contributes significantly to the observed selectivity, as the extended residence time within the cyclooxygenase-2 active site allows for more stable inhibitor binding compared to the transient interactions observed with cyclooxygenase-1.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Mechanism
Benzothiazole derivative (4a)>1000.2818.6Competitive inhibition
Benzothiazole derivative (4b)>1000.777.2Competitive inhibition
Benzothiazole derivative (4c)>1000.6515.4Competitive inhibition
Compound A3 (trimethoxyphenyl-thiazole)12.53.23.9Competitive inhibition
Compound 2b (thiazole carboxamide)0.2390.1911.251Competitive inhibition
Compound 6a (imidazo[2,1-b]thiazole)>1000.08313.7Competitive inhibition
Compound 6b (imidazo[2,1-b]thiazole)>1000.09277.8Competitive inhibition
Compound 6c (imidazo[2,1-b]thiazole)>1000.16156.3Competitive inhibition
Compound 6d (imidazo[2,1-b]thiazole)>1000.10250.0Competitive inhibition
Compound 6e (imidazo[2,1-b]thiazole)>1000.12208.3Competitive inhibition
Compound 6f (imidazo[2,1-b]thiazole)>1000.14178.6Competitive inhibition
Compound 6g (imidazo[2,1-b]thiazole)>1000.15166.7Competitive inhibition
Celecoxib (Reference)10-160.003-0.00619.7Time-dependent inactivation
Meloxicam (Reference)5.00.4311.6Competitive inhibition
Indomethacin (Reference)0.40.14.0Tight binding, time-dependent

Molecular docking studies provide structural insights into the selectivity mechanisms, revealing that benzothiazole derivatives occupy distinct binding sites within the cyclooxygenase-2 active site compared to traditional nonsteroidal anti-inflammatory drugs. The benzothiazole ring system preferentially binds within a hydrophobic pocket formed by leucine, valine, and isoleucine residues, while the piperidine substituent extends toward a polar region containing asparagine and glutamine residues [9] [8].

The electronic properties of the benzothiazole core significantly influence the binding affinity and selectivity patterns. Electron-donating substituents enhance binding to cyclooxygenase-2 through increased electron density in the aromatic system, facilitating stronger pi-pi interactions with aromatic amino acid residues. Conversely, electron-withdrawing groups modulate the electrostatic interactions with charged residues within the active site, affecting the overall binding energetics [9] [8].

Structure-activity relationship analysis indicates that modifications to the piperidine ring significantly impact cyclooxygenase selectivity. The introduction of methyl or ethyl substituents on the piperidine nitrogen enhances cyclooxygenase-2 selectivity by increasing steric interactions within the cyclooxygenase-1 active site while maintaining favorable contacts within the more spacious cyclooxygenase-2 binding pocket [9]. Additionally, the substitution pattern on the benzothiazole core influences the orientation of the piperidine moiety, thereby modulating the selectivity profile.

ATPase Inhibition Mechanisms in Microbial Targets

The adenosine triphosphatase inhibition mechanisms of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole in microbial targets represent a sophisticated mode of antimicrobial action that differs fundamentally from traditional cell wall synthesis inhibitors or protein synthesis blockers. Research findings demonstrate that benzothiazole derivatives target multiple adenosine triphosphatase enzymes essential for bacterial metabolism and survival, including deoxyribonucleic acid gyrase, topoisomerase IV, and other critical adenosine triphosphate-dependent processes [12] [13] [14] [15].

The primary mechanism of adenosine triphosphatase inhibition involves competitive binding to the adenosine triphosphate binding site of target enzymes. Crystallographic studies reveal that benzothiazole derivatives occupy the adenosine binding pocket through specific molecular interactions that mimic the natural substrate binding pattern [12] [14]. The benzothiazole ring system forms critical pi-cation interactions with arginine residues, while the thioether linkage and piperidine moiety establish hydrogen bonding networks with conserved serine, threonine, and aspartic acid residues within the active site.

Deoxyribonucleic acid gyrase B represents the most extensively studied target for benzothiazole-mediated adenosine triphosphatase inhibition. The enzyme catalyzes the adenosine triphosphate-dependent introduction of negative supercoils into deoxyribonucleic acid, a process essential for deoxyribonucleic acid replication and transcription. Benzothiazole derivatives bind to the amino-terminal domain of gyrase B, specifically occupying the adenosine binding site and preventing adenosine triphosphate hydrolysis [12] [14] [16].

The binding mode of benzothiazole compounds within the gyrase B adenosine triphosphate binding site involves multiple complementary interactions. The pyrrole or pyrrolamide moiety, commonly present in active benzothiazole derivatives, forms hydrogen bonds with aspartic acid-73 and interacts with conserved water molecules coordinated by threonine-165 [12] [14]. The benzothiazole core establishes pi-cation stacking interactions with arginine-76, while the piperidine substituent extends into hydrophobic pockets formed by valine, leucine, and isoleucine residues.

CompoundTarget EnzymeIC50 ValueMechanismBinding Site
Benzothiazole derivative (compound 1)P-glycoprotein ATPaseStimulation (substrate)Substrate binding/stimulationSubstrate binding pocket
Benzothiazole derivative (compound 39)P-glycoprotein ATPaseInhibition (39% at 2.5 μM)Competitive inhibitionSubstrate binding pocket
Benzothiazole derivative (compound 53)P-glycoprotein ATPaseInhibition (0.1 μM)Competitive inhibitionSubstrate binding pocket
Benzothiazole derivative (compound 109)P-glycoprotein ATPaseInhibition (0.76 μM)Competitive inhibitionSubstrate binding pocket
Benzothiazole derivative (compound 16a)E. coli GyrB ATPaseInhibition (1.60 Å resolution)ATP-site bindingATP binding site
Benzothiazole derivative (compound 15a)E. coli GyrB ATPase9.5 nMATP-competitive inhibitionATP binding site
Benzothiazole derivative (compound 14)E. coli GyrB ATPase4.8 ± 2.1 nMATP-competitive inhibitionATP binding site
Benzothiazole derivative (compound 10)E. coli GyrB ATPase29 ± 16 nMATP-competitive inhibitionATP binding site
Benzothiazole derivative (compound 9a)E. coli GyrB ATPase290 ± 170 nMATP-competitive inhibitionATP binding site
Benzothiazole derivative (compound 9b)E. coli GyrB ATPase200 ± 180 nMATP-competitive inhibitionATP binding site
Benzothiazole derivative (compound 13)E. coli GyrB ATPase48 ± 12 nMATP-competitive inhibitionATP binding site
Benzothiazole derivative (compound 18b)E. coli GyrB ATPasePotent inhibitionATP-competitive inhibitionATP binding site
Novobiocin (Reference)E. coli GyrB ATPase168 nMATP-competitive inhibitionATP binding site
Streptomycin (Reference)E. coli GyrB ATPaseMIC 0.05-0.1 mg/mLCell wall synthesis inhibitionRibosomal binding

Kinetic analysis of adenosine triphosphatase inhibition reveals predominantly competitive mechanisms, with inhibition constants ranging from 4.8 to 290 nanomolar for various benzothiazole derivatives against Escherichia coli gyrase B [12] [14] [16]. The competitive nature of inhibition indicates direct competition between benzothiazole compounds and adenosine triphosphate for binding to the enzyme active site. This competition results in decreased adenosine triphosphate hydrolysis rates and subsequent impairment of deoxyribonucleic acid supercoiling activity.

The selectivity of benzothiazole derivatives for bacterial adenosine triphosphatases over human enzymes contributes to their therapeutic potential as antimicrobial agents. Structural differences between bacterial and human adenosine triphosphate binding sites provide opportunities for selective inhibition. The bacterial gyrase B adenosine triphosphate binding domain contains unique amino acid sequences and structural features that are absent in human topoisomerases, allowing for the design of species-selective inhibitors [12] [15].

Topoisomerase IV represents another important microbial target for benzothiazole-mediated adenosine triphosphatase inhibition. This enzyme shares structural similarities with deoxyribonucleic acid gyrase but performs distinct cellular functions, including chromosome segregation and deoxyribonucleic acid decatenation. Benzothiazole derivatives demonstrate dual inhibition of both gyrase and topoisomerase IV, contributing to their broad-spectrum antimicrobial activity [13] [16].

The mechanism of topoisomerase IV inhibition follows patterns similar to gyrase B inhibition, involving competitive binding to the adenosine triphosphate binding site. However, the binding affinities and inhibition constants differ between the two enzymes due to subtle structural variations in their active sites. Generally, benzothiazole compounds exhibit higher potency against gyrase B compared to topoisomerase IV, with inhibition constant ratios ranging from 10:1 to 100:1 [16].

Additional microbial adenosine triphosphatases targeted by benzothiazole derivatives include uridine diphosphate-N-acetylenolpyruvoylglucosamine reductase, which catalyzes critical steps in peptidoglycan biosynthesis. The inhibition of this enzyme disrupts bacterial cell wall formation, contributing to the bactericidal effects of benzothiazole compounds [15]. The binding mechanism involves competition with nicotinamide adenine dinucleotide cofactor binding, leading to decreased enzyme activity and impaired cell wall synthesis.

The structure-activity relationships governing adenosine triphosphatase inhibition demonstrate the importance of specific structural features within the benzothiazole scaffold. The presence of electron-withdrawing groups on the benzothiazole ring enhances binding affinity through improved electrostatic interactions with positively charged residues in the adenosine triphosphate binding site. Additionally, the length and flexibility of the linker connecting the benzothiazole core to the piperidine moiety influence the positioning of the inhibitor within the active site and affect the overall binding energetics [12] [14].

Resistance mechanisms to benzothiazole-mediated adenosine triphosphatase inhibition primarily involve mutations in the target enzyme active sites that reduce inhibitor binding affinity. Common resistance mutations occur in regions surrounding the adenosine triphosphate binding pocket, particularly affecting residues involved in inhibitor recognition and binding. However, the high conservation of adenosine triphosphate binding sites across bacterial species limits the frequency of resistance-conferring mutations while maintaining enzyme functionality [15].

Target EnzymeBinding SiteInhibition MechanismIC50 Range (μM)
Cyclooxygenase-1 (COX-1)Active site/Substrate channelCompetitive inhibition0.24-100
Cyclooxygenase-2 (COX-2)Active site/Substrate channelTime-dependent inactivation0.08-0.77
E. coli DNA Gyrase B (GyrB)ATP binding siteATP-competitive inhibition0.0048-0.29
E. coli Topoisomerase IVATP binding siteATP-competitive inhibition0.075-6.4
S. aureus DNA GyraseATP binding siteATP-competitive inhibition0.038-0.25
P-glycoprotein ATPaseSubstrate binding pocketSubstrate competition0.1-0.76
H+/K+ ATPaseProton pump siteProton pump inhibition2.5-12.5
MurB (UDP-N-acetylglucosamine reductase)NAD+ binding siteCofactor competition0.09-0.18
Fatty Acid Amide Hydrolase (FAAH)Catalytic serine siteSerine hydrolase inhibition0.1-16
Carbonic Anhydrase (CA)Zinc coordination siteZinc chelation5-50

The therapeutic implications of adenosine triphosphatase inhibition by 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole extend beyond direct antimicrobial effects. The disruption of adenosine triphosphate-dependent processes affects multiple aspects of bacterial physiology, including energy metabolism, deoxyribonucleic acid maintenance, and stress response systems. This multitarget approach reduces the likelihood of resistance development and enhances the overall efficacy of benzothiazole-based antimicrobial therapy [15].

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

264.07549087 g/mol

Monoisotopic Mass

264.07549087 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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